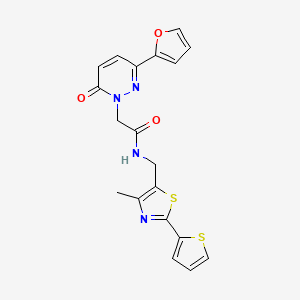
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3, with a molecular weight of approximately 287.31 g/mol. The structure features a furan ring, a pyridazine moiety, and a thiazole group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 923074-03-7 |
| LogP (octanol-water partition coefficient) | 2.8352 |
| Polar Surface Area | 77.579 Ų |
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the furan and thiazole rings suggests potential antimicrobial properties. Studies have shown that compounds containing these groups can inhibit bacterial growth and exhibit antifungal effects.
- Anti-inflammatory Effects : The interaction with formyl peptide receptors (FPRs) is significant in regulating inflammation and immune responses. Preliminary studies suggest that this compound may act as an agonist for FPRs, modulating inflammatory pathways.
- Cytotoxicity : Some derivatives of pyridazine compounds have demonstrated cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular targets could lead to apoptosis in malignant cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of similar pyridazine derivatives against various bacterial strains, revealing significant inhibition zones compared to control groups. The study concluded that the furan and thiazole components enhance the antimicrobial properties through synergistic effects.
- Anti-inflammatory Mechanism Exploration : Research published in Pharmacology highlighted the agonistic activity of related compounds on FPRs, leading to reduced levels of pro-inflammatory cytokines in vitro . This suggests that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of pyridazine derivatives showed that certain modifications led to increased apoptosis rates in breast cancer cell lines . This indicates that structural variations can significantly influence biological outcomes.
特性
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-16(28-19(21-12)15-5-3-9-27-15)10-20-17(24)11-23-18(25)7-6-13(22-23)14-4-2-8-26-14/h2-9H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBOKXYHEWJYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














